3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The compound is notable for its unique chemical structure, which includes an iodine atom, a methoxy group, and a trifluoromethyl group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-iodopyridine with trifluoroacetic acid to form 2-bromo-4-iodo-1-trifluoromethylpyridine. This intermediate is then reacted with sodium iodide under basic conditions to yield the desired product . Industrial production methods often involve similar reaction pathways but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine is primarily determined by its functional groups. The trifluoromethyl group, in particular, plays a crucial role in its chemical reactivity and biological activity. This group can influence the compound’s ability to interact with molecular targets, such as enzymes and receptors, by altering its electronic properties. The iodine atom can also participate in various chemical reactions, further contributing to the compound’s overall mechanism of action .
Comparison with Similar Compounds
3-Iodo-4-methoxy-2-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of crop protection products.
4-Iodo-2-(trifluoromethyl)pyridine: Similar in structure but lacks the methoxy group, which can influence its chemical properties and applications.
The presence of the methoxy group in this compound makes it unique, as it can participate in additional chemical reactions and provide different biological activities compared to its analogs.
Properties
IUPAC Name |
3-iodo-4-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-4-2-3-12-6(5(4)11)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCMTAKECBLVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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